molecular formula C10H8BrNO B13854104 3-(2-Bromopropanoyl)benzonitrile

3-(2-Bromopropanoyl)benzonitrile

Cat. No.: B13854104
M. Wt: 238.08 g/mol
InChI Key: WSZDGUHPPVFMAD-UHFFFAOYSA-N
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Description

3-(2-Bromopropanoyl)benzonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of benzonitrile, where a bromopropanoyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopropanoyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 3-propanoylbenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopropanoyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Reduction Reactions: Formation of alcohols or amines.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-(2-Bromopropanoyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromopropanoyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound’s nitrile group can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromopropanoyl group.

    2-(2-Bromopropanoyl)-3-(hydroxymethyl)benzonitrile: Contains an additional hydroxymethyl group.

    Benzonitrile: The parent compound without any bromine or propanoyl substitution.

Uniqueness

3-(2-Bromopropanoyl)benzonitrile is unique due to the presence of both a bromine atom and a propanoyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(2-bromopropanoyl)benzonitrile

InChI

InChI=1S/C10H8BrNO/c1-7(11)10(13)9-4-2-3-8(5-9)6-12/h2-5,7H,1H3

InChI Key

WSZDGUHPPVFMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1)C#N)Br

Origin of Product

United States

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